N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S/c1-23-11-7-8-13(16(9-11)24-2)15-10-25-18(20-15)21-17(22)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVOTKLJJLRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new alkyl or halogen groups .
Scientific Research Applications
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving thiazole-containing compounds.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The thiazole ring and the iodinated benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Tubulin Inhibitors: N,4-Diaryl-1,3-thiazole-2-amines
Key Compound : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)
- Structural Differences :
- Linker : 10s uses an amine linker between the thiazole and aryl groups, whereas the target compound employs a benzamide group with an iodine substituent.
- Substituents : 10s has methoxy groups at both aryl rings, while the target compound replaces one methoxy with a bulkier iodine atom.
- Activity :
Table 1: Comparison of Tubulin-Targeting Thiazole Derivatives
| Compound | Substituents (Thiazole Position 4) | Linker Type | IC₅₀ (Cancer Cells) | Key Feature |
|---|---|---|---|---|
| 10s | 4-(4-methoxyphenyl) | Amine | ~1.2 μM | High tubulin affinity |
| Target Compound | 2,4-dimethoxyphenyl | Benzamide (I) | Not reported | Iodine for enhanced hydrophobicity |
Anti-inflammatory Agents: N-(4-phenyl-1,3-thiazol-2-yl) Benzamides
Key Compounds :
- N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) and N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n)
- Structural Differences :
- Substituents : 5c and 5n feature chloro and trifluoromethyl groups on the benzamide, respectively, while the target compound has iodine .
- Activity: 5c and 5n showed potent anti-inflammatory effects (70–80% inhibition in carrageenan-induced edema).
Table 2: Anti-inflammatory Thiazole-Benzamide Derivatives
| Compound | Benzamide Substituent | Thiazole Substituent | Anti-inflammatory Activity (% Inhibition) |
|---|---|---|---|
| 5c | 4-chloro | 4-phenyl | ~75% |
| 5n | 3-trifluoromethyl | 4-(3-chlorophenyl) | ~80% |
| Target Compound | 2-iodo | 4-(2,4-dimethoxyphenyl) | Not tested |
Enzyme Inhibitors: Tyrosinase and Hec1/Nek2 Pathway
Key Compounds :
- Thiamidol : N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide (Ki = 0.25 μM against tyrosinase) .
- INH1 : N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Hec1/Nek2 inhibitor, LogP = 5.24) .
- Structural Comparison :
- Thiamidol’s dihydroxyphenyl group enables hydrogen bonding with tyrosinase, while the target compound’s dimethoxyphenyl and iodo groups may limit polar interactions.
- INH1’s dimethylphenyl group enhances hydrophobicity, similar to the target compound’s methoxy and iodine substituents.
Table 3: Enzyme-Targeting Thiazole Derivatives
| Compound | Target Enzyme/Pathway | Key Substituents | Activity (IC₅₀/Ki) |
|---|---|---|---|
| Thiamidol | Tyrosinase | 2,4-dihydroxyphenyl | Ki = 0.25 μM |
| INH1 | Hec1/Nek2 | 2,4-dimethylphenyl | Not reported |
| Target Compound | Undetermined | 2,4-dimethoxyphenyl, 2-iodo | Not tested |
Biological Activity
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide is a compound that falls within the category of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound’s structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O3S
- Molecular Weight : 320.37 g/mol
The presence of the thiazole ring and the iodinated benzamide moiety is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways associated with various diseases.
- Cellular Effects : It can influence cellular processes such as apoptosis and proliferation by interfering with specific signaling cascades.
Anticancer Properties
Research indicates that thiazole derivatives exhibit promising anticancer activities. For instance:
- In vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines. A study demonstrated that it inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Bacterial Inhibition : In vitro tests have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Antitumor Activity
A recent study evaluated the effect of this compound on tumor growth in xenograft models. The results indicated a reduction in tumor volume by approximately 50% compared to control groups. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and downregulation of anti-apoptotic proteins.
Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar thiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | Moderate anticancer activity | Lacks iodination; lower potency |
| N-(4-bromophenyl)-1,3-thiazol-2-amine | Strong antibacterial properties | Bromine substitution enhances reactivity |
| 4-(dimethylamino)thiazole | Antifungal and antibacterial | Different substituents lead to varied activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
